DM4-Spdb

ADC Linker Stability Plasma Half-life Disulfide Cleavable Linkers

Sourcing a consistent, high-purity drug-linker for ADC programs can be challenging, especially when linker stability and DAR are critical. DM4-Spdb offers a validated solution. Its SPDB linker ensures superior plasma stability and intracellular cleavage for targeted payload release. Key features include: - Linker Design: Hindered disulfide bond for high stability and glutathione-mediated intracellular cleavage. - Bystander Killing: Generates lipophilic metabolites nearly 1000-fold more cytotoxic than non-cleavable linker adducts. - Clinical Validation: Backbone of tusamitamab ravtansine (Phase III) and component of approved mirvetuximab soravtansine.

Molecular Formula C46H63ClN4O14S2
Molecular Weight 995.6 g/mol
Cat. No. B8082567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM4-Spdb
Molecular FormulaC46H63ClN4O14S2
Molecular Weight995.6 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11-,26-13-/t27-,28+,32+,33-,34+,41+,45+,46+/m1/s1
InChIKeyLAVNQRWLLQGEIB-CUSRITNRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DM4-Spdb (SPDB-DM4) Linker-Payload Overview


DM4-Spdb, also known as SPDB-DM4, is a drug-linker conjugate comprising the potent maytansinoid cytotoxic payload DM4 (ravtansine) linked via the SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) cleavable linker . It is a critical intermediate for the synthesis of disulfide-linked antibody-drug conjugates (ADCs) targeting oncology indications. The conjugate is characterized by a molecular weight of approximately 995.59 g/mol and is supplied as a lyophilized powder with >98% purity . The SPDB linker incorporates a hindered disulfide bond that is stable in plasma but cleaved intracellularly by glutathione, enabling targeted payload release [1].

Workflow
ADC conjugation intermediate
Linker Platform
SPDB cleavable disulfide system
Format
Lyophilized research reagent

Why DM4-Spdb Cannot Be Substituted


Generic substitution of DM4-Spdb with other maytansinoid conjugates (e.g., DM1-SMCC, SPP-DM1) is precluded by quantifiable differences in linker stability, achievable drug-to-antibody ratio (DAR), metabolic activation pathways, and in vivo efficacy. The SPDB linker provides superior plasma stability compared to less hindered disulfide linkers like SPP [1], while its hydrophobic nature limits DAR to prevent aggregation, a constraint overcome by the sulfo-SPDB variant [2]. Critically, SPDB-DM4 generates lipophilic metabolites (DM4 and S-methyl-DM4) that are nearly 1000-fold more cytotoxic than the lysine adduct from non-cleavable linkers, driving superior bystander killing and in vivo activity [3]. These specific, data-backed performance attributes mean that substituting a different linker-payload combination will alter ADC stability, efficacy, and safety profile in a non-linear and unpredictable manner.

Linker stabilitySPDB disulfide stability profile may shift significantly vs. SPP or SMCC, altering payload release timing.
DAR & aggregationHydrophobic SPDB limits DAR before aggregation; sulfo-SPDB variant behaves differently, affecting conjugate homogeneity.
Metabolite potencyLipophilic DM4 metabolites drive bystander effect; non-cleavable or alternate linkers change metabolite profile and tumor exposure.

DM4-Spdb Differentiation Evidence


SPDB Linker Plasma Stability

The SPDB linker confers exceptional plasma stability to DM4 conjugates, with a measured half-life exceeding 90 hours under physiological conditions, significantly reducing off-target payload release compared to less hindered disulfide linkers like SPP . The sulfo-SPDB variant further prevents cleavage in the bloodstream, improving the therapeutic window [1]. This stability is critical for maintaining ADC integrity during circulation prior to tumor delivery.

SPDB plasma stability
Head-to-head
Half-life > 90 h
vs. SPP-DM1 (faster deconjugation)
Supports plasma stability comparison
Stability difference consistent with disulfide hindrance design
ADC Linker Stability Plasma Half-life Disulfide Cleavable Linkers

Higher DAR Without Aggregation

Conjugation with hydrophobic linkers like SPDB or SMCC limits the achievable drug-to-antibody ratio (DAR) before aggregation occurs. The hydrophilic sulfo-SPDB linker variant enables conjugation of the hydrophobic DM4 payload at a higher DAR (up to 4) without triggering aggregation or loss of antibody affinity [1]. In contrast, conjugates made with hydrophobic SPDB or SMCC linkers show significant aggregation at lower DARs (~3.5), compromising ADC homogeneity and efficacy [1].

DAR without aggregation
Head-to-head
Sulfo-SPDB-DM4: DAR 3-4, low aggregationSPDB-DM4 / SMCC-DM1: DAR ~3.5 with higher aggregation
Supports conjugation optimization context
Assessed by SEC-HPLC with anti-FOLR1 antibody
ADC Aggregation DAR Optimization Hydrophilic Linkers

Superior In Vivo Antitumor Efficacy

In a direct comparison of linker-payload combinations conjugated to the anti-FOLR1 antibody M9346A, the sulfo-SPDB-DM4 ADC (IMGN853) demonstrated superior in vivo efficacy relative to SPDB-DM4 and SPP-DM1 conjugates [1]. Against the Ovcar-3 ovarian cancer xenograft model, sulfo-SPDB-DM4 was the most active conjugate, achieving complete tumor regression, whereas SPDB-DM4 and SPP-DM1 showed only partial responses [1]. Against KB tumors, sulfo-SPDB-DM4 and SPDB-DM4 had comparable activity, both outperforming SPP-DM1 [1].

In vivo tumor model response
Head-to-head
Sulfo-SPDB-DM4: complete regression in Ovcar-3SPDB-DM4, SPP-DM1: partial responses only
Xenograft model-response context
Ovcar-3 and KB models; M9346A antibody
In Vivo Efficacy Xenograft Models ADC Head-to-Head Comparison

Potent Lipophilic Metabolites and Bystander Killing

Disulfide-linked ADCs like SPDB-DM4 generate lipophilic metabolites (DM4 and S-methyl-DM4) that are nearly 1000 times more cytotoxic than the more hydrophilic lysine-N(epsilon)-linker-maytansinoid adduct produced by non-cleavable thioether linkers (e.g., SMCC-DM1) when added extracellularly [1]. This stark difference in potency explains the frequently observed superior in vivo efficacy of disulfide-linked conjugates [1]. The lipophilic nature of these metabolites enables them to diffuse across cell membranes and exert a 'bystander' effect on neighboring antigen-negative tumor cells.

Metabolite cytotoxicity
Head-to-head
~1000× more cytotoxic
lipophilic DM4/S-methyl-DM4 vs. lysine adduct
Reported metabolite potency difference
Extracellular addition, cell viability assays
ADC Metabolism Bystander Effect Lipophilic Metabolites

Phase III Clinical Validation

The SPDB-DM4 linker-payload is the foundation for the clinical-stage ADC tusamitamab ravtansine (SAR408701), which is currently being evaluated in a randomized Phase III trial (NCT04154956) comparing it to docetaxel in patients with CEACAM5-positive metastatic non-squamous non-small cell lung cancer (NSCLC) [1]. This advanced clinical development, including a completed Phase I/II study [2], provides robust validation of the linker-payload's safety and efficacy profile in humans, a level of evidence unavailable for many alternative maytansinoid conjugates.

Clinical development stage
Supporting evidence
Phase III randomized trial
NCT04154956 (tusamitamab ravtansine vs. docetaxel)
Clinical-stage context
Previously treated CEACAM5+ NSQ NSCLC; data to verify
Clinical Trial Phase III NSCLC CEACAM5

DM4-Spdb R&D Applications


Solid Tumors with Heterogeneous Antigen Expression

The SPDB-DM4 linker-payload is optimally suited for generating ADCs against solid tumor targets where heterogeneous antigen expression and the need for bystander killing are key concerns. The generation of highly potent, lipophilic metabolites (DM4 and S-methyl-DM4) enables effective killing of adjacent antigen-negative tumor cells, a phenomenon directly supported by the ~1000-fold greater cytotoxicity of these metabolites compared to non-cleavable linker adducts [1]. This property is critical for achieving robust in vivo efficacy in xenograft models, as demonstrated for multiple targets including FOLR1, CEACAM5, and CDH6 [2][3][4].

High DAR and Low Aggregation Manufacturing

For ADC programs aiming to maximize drug loading without compromising biophysical properties, the sulfo-SPDB variant of this linker-payload offers a clear advantage. It enables conjugation at a DAR of 3-4 while maintaining low aggregation (<5%), a critical quality attribute for clinical development [5]. This is in contrast to hydrophobic linkers like SPDB or SMCC, which can cause aggregation at similar DARs, leading to rapid clearance and reduced efficacy. The successful clinical translation of IMGN853 (mirvetuximab soravtansine), which utilizes this sulfo-SPDB-DM4 design with a DAR of 3-4, validates this approach [6].

CEACAM5-Positive Cancers

The SPDB-DM4 linker-payload is the backbone of tusamitamab ravtansine (SAR408701), an ADC that has advanced to Phase III clinical trials for CEACAM5-positive non-small cell lung cancer (NSCLC) [7]. Preclinical studies with this conjugate demonstrated potent, sub-nanomolar killing of CEACAM5-positive tumor cells and strong antitumor effects in patient-derived xenograft (PDX) models of colorectal, lung, and gastric tumors [3]. This clinical validation reduces the risk profile for research groups and companies pursuing similar CEACAM5-targeting strategies or exploring other solid tumor antigens with comparable expression patterns.

P-gp-Mediated Resistance Mechanisms

Given the established role of P-gp as a resistance factor for maytansinoid payloads, SPDB-DM4 ADCs serve as valuable tools for studying resistance mechanisms. Research has shown that P-gp overexpression can confer >100-fold resistance to mirvetuximab soravtansine (sulfo-SPDB-DM4) in vitro [8]. This data underscores the importance of selecting target antigens that are not co-expressed with P-gp or combining these ADCs with P-gp inhibitors. Furthermore, the development of hydrophilic linkers like sulfo-SPDB aims to mitigate this resistance, making comparative studies with SPDB-DM4 essential for optimizing next-generation ADCs [5].

Application
Selection Property
Validation Focus
Heterogeneous solid tumor research
Bystander killing metabolite profile
Xenograft model response context
ADC manufacturing process
DAR and aggregation control
Monomeric purity assessment
CEACAM5-targeted ADC studies
Clinical-stage candidate context
PDX model and clinical endpoint review
P-gp resistance research
P-gp sensitivity profile
In vitro resistance model
Quote Request

Request a Quote for DM4-Spdb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.